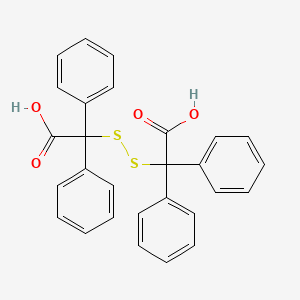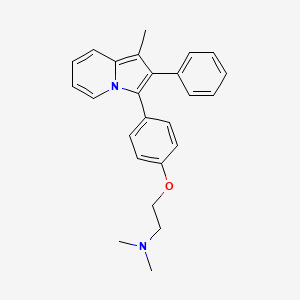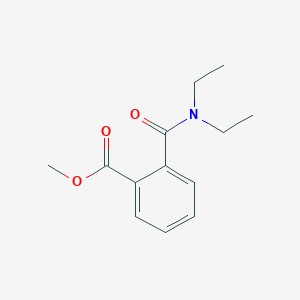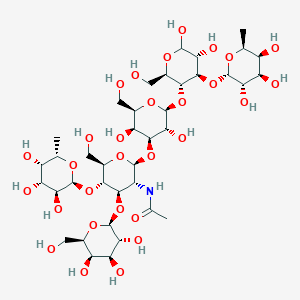
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is a complex organic compound known for its significant biological and chemical properties. This compound is a derivative of glutamic acid, an important amino acid in the human body, and features a unique isochromanyl structure that contributes to its distinct characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- typically involves multiple steps, starting with the preparation of the isochromanyl core. This core is synthesized through a series of reactions including chlorination, hydroxylation, and methylation. The final step involves the coupling of the isochromanyl core with glutamic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学研究应用
Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders and as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and as a component in specialty chemicals.
作用机制
The mechanism of action of Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The compound’s unique structure allows it to bind to specific receptors and modulate their activity, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Ochratoxin A: A mycotoxin with a similar isochromanyl structure but different biological activity.
Phenylalanine derivatives: Compounds with similar amino acid backbones but varying side chains.
Uniqueness
What sets Glutamic acid, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- apart is its unique combination of the isochromanyl core and glutamic acid, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
56222-76-5 |
|---|---|
分子式 |
C16H16ClNO8 |
分子量 |
385.75 g/mol |
IUPAC 名称 |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H16ClNO8/c1-6-4-7-9(17)5-8(13(21)12(7)16(25)26-6)14(22)18-10(15(23)24)2-3-11(19)20/h5-6,10,21H,2-4H2,1H3,(H,18,22)(H,19,20)(H,23,24)/t6-,10+/m1/s1 |
InChI 键 |
UFOYBOIIZHEXJG-LDWIPMOCSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
规范 SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


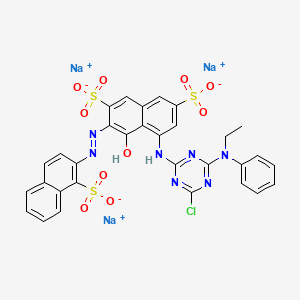
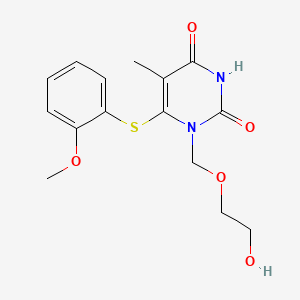

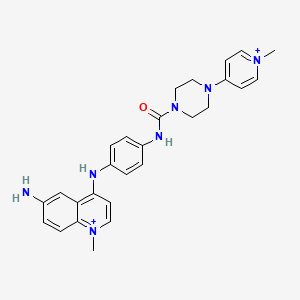
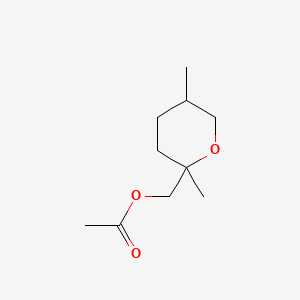
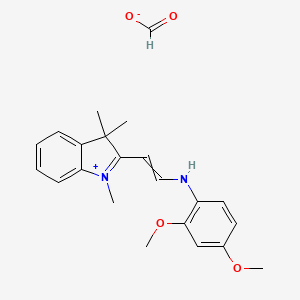
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
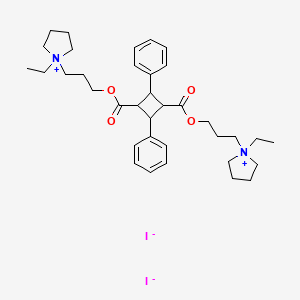
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
